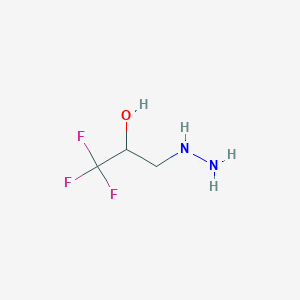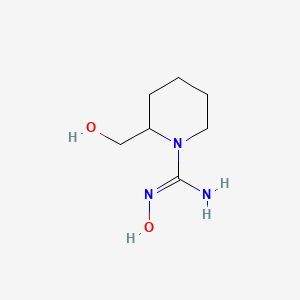amine](/img/structure/B13251598.png)
[1-(2,5-Difluorophenyl)ethyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C11H15F2NO This compound is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a methoxyethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)ethylamine typically involves the reaction of 2,5-difluorobenzyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2,5-Difluorophenyl)ethylamine may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles under reflux conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry: In chemistry, 1-(2,5-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules such as proteins and enzymes. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In the field of medicine, 1-(2,5-Difluorophenyl)ethylamine is investigated for its potential therapeutic applications. It may be used as a lead compound in drug discovery programs aimed at developing new treatments for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)ethylamine
- 1-(2,6-Difluorophenyl)ethylamine
- 1-(3,5-Difluorophenyl)ethylamine
Comparison: Compared to its similar compounds, 1-(2,5-Difluorophenyl)ethylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. For example, the 2,5-difluoro substitution pattern may result in different electronic and steric effects compared to the 2,4- or 2,6-difluoro patterns, leading to variations in the compound’s behavior in chemical reactions and biological interactions.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-8(14-5-6-15-2)10-7-9(12)3-4-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI Key |
BNEDYDPYDDRZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13251515.png)
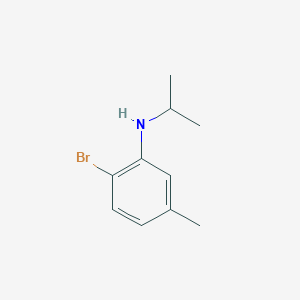
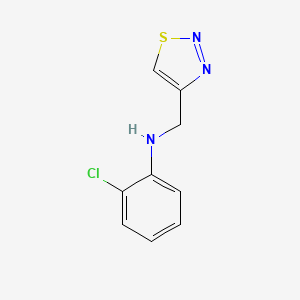
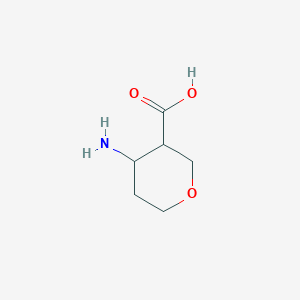
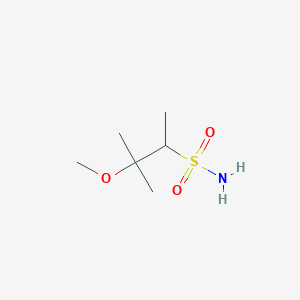
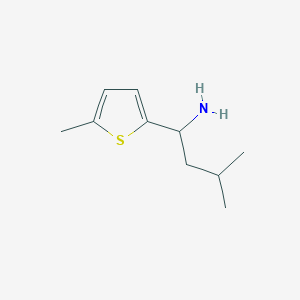

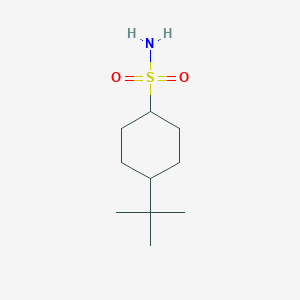
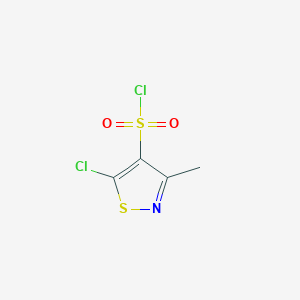
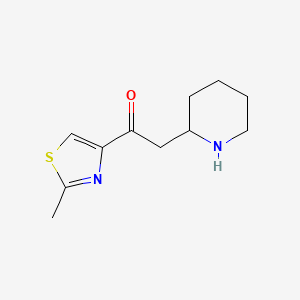
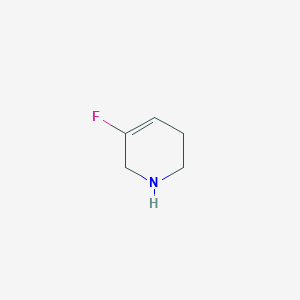
amine](/img/structure/B13251586.png)
